molecular formula C83H135N29O30S2 B1591704 Atrial natriuretic factor (103-123) CAS No. 89139-53-7

Atrial natriuretic factor (103-123)

カタログ番号: B1591704
CAS番号: 89139-53-7
分子量: 2083.3 g/mol
InChIキー: UXLDAJPPNWDHHB-ZSLGIGMFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atrial natriuretic factor (103-123) is a peptide hormone that is part of the natriuretic peptide family. It is secreted by the cardiac atria and plays a crucial role in the regulation of blood volume and arterial blood pressure. This peptide is derived from a larger precursor molecule and is involved in promoting natriuresis, diuresis, and vasodilation, thereby contributing to cardiovascular homeostasis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (103-123) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods: Industrial production of atrial natriuretic factor (103-123) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: Atrial natriuretic factor (103-123) can undergo oxidation, particularly at methionine residues, which can affect its biological activity.

    Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis during peptide synthesis.

Major Products Formed:

    Oxidized Peptide: Modified peptide with oxidized methionine residues.

    Reduced Peptide: Peptide with reduced disulfide bonds.

    Substituted Analogs: Peptides with specific amino acid substitutions.

科学的研究の応用

Physiological Mechanisms

ANF (103-123) primarily functions by interacting with specific receptors that activate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This process results in various biological effects:

  • Vasodilation : ANF induces vasodilation by relaxing vascular smooth muscle, which decreases blood pressure and enhances renal blood flow .
  • Diuresis and Natriuresis : It promotes diuresis (increased urine production) and natriuresis (increased sodium excretion) by inhibiting sodium reabsorption in the kidneys, particularly affecting the proximal tubule and collecting ducts .
  • Inhibition of Renin-Angiotensin-Aldosterone System (RAAS) : ANF suppresses plasma renin activity and aldosterone synthesis, contributing to its antihypertensive effects .

2.1. Heart Failure Management

ANF (103-123) and its analogs have been investigated for their roles in managing heart failure. Their ability to reduce preload and afterload on the heart makes them valuable therapeutic agents:

  • Acute Decompensated Heart Failure : Synthetic forms such as carperitide have been approved for use in Japan for treating acute decompensated heart failure, demonstrating efficacy in improving hemodynamic parameters .
  • Chronic Heart Failure : Studies indicate that ANF may help improve left ventricular function and reduce hospitalizations related to heart failure exacerbations .

2.2. Hypertension Treatment

The antihypertensive properties of ANF (103-123) have led to research into its potential as a treatment for essential hypertension:

  • Vasodilatory Effects : By promoting vasodilation and inhibiting norepinephrine release, ANF can effectively lower blood pressure in hypertensive patients .
  • Plasma Levels and Hypertension Correlation : Research has shown that plasma levels of ANF are often lower in hypertensive individuals, suggesting a compensatory mechanism that could be targeted therapeutically .

Metabolic Implications

Recent studies have highlighted the role of ANF (103-123) in metabolic processes, particularly regarding obesity and insulin sensitivity:

  • Lipid Metabolism : ANF has been associated with lipid mobilization and may play a role in glucose homeostasis, potentially influencing the development of metabolic syndrome .
  • Insulin Sensitivity : There is ongoing research into how ANF may improve insulin sensitivity, which could have significant implications for diabetes management .

4.1. Case Study Overview

A review of clinical trials involving ANF (103-123) reveals promising outcomes:

StudyPopulationInterventionOutcome
PARADIGM TrialPatients with heart failureARNi vs. EnalaprilReduced mortality; increased ANP levels
ASCEND-HF TrialAcute heart failure patientsNesiritide administrationInitial efficacy but concerns over hypotension

These studies illustrate both the potential benefits and limitations of using ANF-related therapies in clinical practice.

4.2. Mechanistic Insights

Research has demonstrated that ANF (103-123) exerts its effects through distinct cellular pathways:

  • cGMP Pathway Activation : Studies show a dose-dependent increase in cGMP levels upon administration of ANF, indicating its role as a signaling molecule that mediates vascular responses .
  • Target Organ Effects : The biological effects vary across different target organs, with significant action observed in the kidneys and vasculature, emphasizing the need for tailored therapeutic approaches based on individual patient profiles .

作用機序

Atrial natriuretic factor (103-123) exerts its effects by binding to natriuretic peptide receptors, primarily the guanylyl cyclase-A receptor. This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in:

    Vasodilation: Relaxation of vascular smooth muscle cells.

    Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

    Inhibition of Renin-Angiotensin-Aldosterone System: Reducing blood volume and pressure

類似化合物との比較

Atrial natriuretic factor (103-123) is part of the natriuretic peptide family, which includes:

    Brain Natriuretic Peptide (BNP): Similar in function but primarily produced in the ventricles.

    C-type Natriuretic Peptide (CNP): Lacks significant natriuretic activity but has vasodilatory effects.

Uniqueness:

生物活性

Atrial natriuretic factor (ANF) is a peptide hormone produced by the heart, primarily involved in the regulation of blood pressure and fluid balance. The specific fragment known as Atrial Natriuretic Factor (103-123) plays a significant role in various physiological processes, including diuresis and natriuresis, through its interaction with specific receptors in the body. This article explores the biological activity of ANF (103-123), highlighting its mechanisms of action, physiological effects, and relevant research findings.

1. Overview of Atrial Natriuretic Factor (ANF)

ANF is synthesized in the atria of the heart and released in response to increased atrial pressure. It serves as a counter-regulatory hormone to the renin-angiotensin-aldosterone system (RAAS), promoting vasodilation and sodium excretion. The fragment ANF (103-123), also referred to as atriopeptin I, is derived from the larger precursor peptide and retains significant biological activity.

ANF (103-123) exerts its effects primarily through binding to specific receptors on target cells:

  • Natriuretic Peptide Receptors : ANF interacts with three types of receptors—NPR-A, NPR-B, and NPR-C. NPR-A and NPR-B are guanylate cyclase-coupled receptors that mediate the increase in intracellular cGMP levels, leading to smooth muscle relaxation and natriuresis.
  • Inhibition of Renin Secretion : ANF reduces renin release from the kidneys, which decreases angiotensin II production and subsequently lowers blood pressure.

3. Physiological Effects

The biological activities of ANF (103-123) include:

  • Diuresis : Promotes increased urine output by inhibiting sodium reabsorption in the renal tubules.
  • Vasodilation : Causes relaxation of vascular smooth muscle, reducing systemic vascular resistance.
  • Inhibition of Aldosterone : Suppresses aldosterone secretion from the adrenal glands, further promoting sodium excretion.

4.1 Receptor Binding Studies

Research indicates that ANF (103-123) has a strong affinity for NPR-A and NPR-B receptors. A study demonstrated that this fragment could effectively compete with full-length ANF for receptor binding, suggesting it retains significant biological activity despite being truncated .

4.2 Physiological Impact on Blood Pressure

In experimental models involving spontaneously hypertensive rats, administration of ANF (103-123) resulted in a notable decrease in blood pressure due to its vasodilatory effects . This underscores its potential therapeutic applications in managing hypertension.

4.3 Case Studies

A clinical study involving patients with heart failure showed that elevated levels of ANF correlate with improved renal function and reduced fluid overload . Another case highlighted that patients receiving ANF treatment experienced significant reductions in both systolic and diastolic blood pressure .

5. Comparative Biological Activity

To further elucidate the biological activity of ANF (103-123), a comparison with other fragments such as ANF (99-126) can be made:

FragmentBiological ActivityKey Effects
ANF (99-126)HighStrong vasodilation, significant natriuresis
ANF (103-123)ModerateEffective but less potent than 99-126

This table illustrates that while ANF (103-123) is effective, it is not as potent as its longer counterpart.

6. Conclusion

Atrial Natriuretic Factor (103-123) exhibits significant biological activity through its interaction with natriuretic peptide receptors, leading to important physiological effects such as diuresis and vasodilation. Ongoing research continues to explore its therapeutic potential in conditions like hypertension and heart failure. Understanding the nuances of its action can aid in developing targeted therapies for cardiovascular diseases.

特性

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H135N29O30S2/c1-8-39(5)64-79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)36-143-144-37-55(110-76(136)52(34-115)107-67(127)43(84)32-113)78(138)104-48(24-42-15-11-10-12-16-42)69(129)94-27-58(119)93-28-60(121)99-44(17-13-21-91-82(87)88)72(132)112-65(40(6)9-2)80(140)106-50(26-63(124)125)75(135)103-45(73(133)111-64)18-14-22-92-83(89)90/h10-12,15-16,38-41,43-55,64-65,113-116H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLDAJPPNWDHHB-ZSLGIGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H135N29O30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237543
Record name Atrial natriuretic factor (103-123)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2083.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-53-7
Record name Atrial natriuretic factor (103-123)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor (103-123)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。